molecular formula C7H7NOS B1304020 2-(2-Isocyanatoethyl)thiophene CAS No. 58749-51-2

2-(2-Isocyanatoethyl)thiophene

Cat. No.: B1304020
CAS No.: 58749-51-2
M. Wt: 153.2 g/mol
InChI Key: KAJZMNLREUEZSH-UHFFFAOYSA-N
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Description

2-(2-Isocyanatoethyl)thiophene is a useful research compound. Its molecular formula is C7H7NOS and its molecular weight is 153.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Significance and Applications

Thiophenes, including derivatives like 2-(2-Isocyanatoethyl)thiophene, play a crucial role in various scientific domains due to their structural uniqueness and chemical properties. The core thiophene structure is a five-membered, sulfur-containing heteroaromatic ring, pivotal in heterocyclic compounds' chemical world. These compounds are essential in material science and pharmaceuticals, showing a broad spectrum of biological activities. For instance, they exhibit antibacterial, antifungal, antioxidant, and antiviral properties, among others. Moreover, polymeric thiophenes are widely utilized in electronic applications such as thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).

Therapeutic Importance

In the field of medicinal chemistry, thiophene and its substituted derivatives, like this compound, are of great importance. They are pivotal in creating combinatorial libraries to find lead molecules. These compounds possess a wide array of therapeutic properties, making them effective in the current disease scenario. They demonstrate activities such as anti-inflammatory, antipsychotic, antiarrhythmic, anti-anxiety, antifungal, antioxidant, estrogen receptor modulating, antimicrobial, kinases inhibiting, and anti-cancer. The ability to synthesize and characterize novel thiophene moieties with wider therapeutic activity remains a significant interest area for medicinal chemists aiming to investigate new structural prototypes with more effective pharmacological activity (Shah & Verma, 2018).

Biological Properties and Applications

The thiophene nucleus, including compounds like this compound, is recognized for its versatility in various research areas, characterized by compounds possessing antimicrobial, antiviral, antileishmanial, nematicidal, insecticidal, phototoxic, and anticancer activities. This range of biological properties underscores the significance of thiophene-containing compounds in scientific research and potential pharmaceutical applications (Ibrahim, Abdallah, El-Halawany, & Mohamed, 2016).

Material Science and Electronic Applications

In material science and electronics, thiophene-based compounds like this compound are integral in designing and manufacturing advanced materials and devices. Their widespread use in drug design, biodiagnostics, electronic and optoelectronic devices, and conductive polymers showcases their versatility and crucial role in these fields. The experimental and computational thermochemical studies on thiophene derivatives further underscore their significance in scientific research, contributing to understanding their molecular and electronic structures and their implications in various applications (Roux et al., 2007).

Safety and Hazards

2-(2-Isocyanatoethyl)thiophene is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and harmful if swallowed . It can also cause serious eye irritation .

Properties

IUPAC Name

2-(2-isocyanatoethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJZMNLREUEZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381960
Record name 2-(2-isocyanatoethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58749-51-2
Record name 2-(2-Isocyanatoethyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58749-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-isocyanatoethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58749-51-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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